molecular formula C15H11FO5 B6408822 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261893-24-6

4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6408822
CAS RN: 1261893-24-6
M. Wt: 290.24 g/mol
InChI Key: LZPSIHMLMMOECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% (4-FMCB) is a synthetic compound that has been used in a variety of scientific research applications. 4-FMCB is a derivative of benzoic acid and is characterized by its high purity and stability. It is a useful compound for laboratory experiments due to its unique properties, such as being non-toxic, non-flammable, and non-irritating.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed that 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% binds to certain enzymes in the body, such as cytochrome P450, and inhibits their activity. This inhibition of enzyme activity can lead to a variety of physiological effects, such as changes in the metabolism of drugs and other compounds, as well as changes in the activity of certain hormones.
Biochemical and Physiological Effects
4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds. In addition, it has been found to have an effect on the activity of certain hormones, such as testosterone, and can have an effect on the body’s immune system.

Advantages and Limitations for Lab Experiments

4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% is a useful compound for laboratory experiments due to its unique properties, such as being non-toxic, non-flammable, and non-irritating. In addition, it has a high purity and stability, making it ideal for use in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments, such as its potential to cause adverse effects on the body if used in high doses.

Future Directions

There are a number of potential future directions for the use of 4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% in scientific research. These include further study of its mechanism of action, its potential to be used as a drug delivery system, and its potential to be used in the synthesis of other compounds. Additionally, further research could be conducted into its potential to be used as a biomarker for certain diseases, as well as its potential to be used in the study of the effects of environmental pollutants on the body.

Synthesis Methods

4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% can be synthesized through a three-step process that involves the reaction of 4-fluorobenzaldehyde with methoxycarbonyl chloride, followed by a condensation reaction with hydroxybenzoic acid. The reaction is conducted in an aqueous solution of acetic acid and sodium hydroxide at a temperature of 80°C. The product is then purified by recrystallization to achieve a 95% purity.

Scientific Research Applications

4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid, 95% has been used in a variety of scientific research applications, such as in the synthesis of other compounds and in the study of the biological effects of compounds. It has been used in the synthesis of a variety of compounds, such as 4-fluorobenzyl alcohol and 4-fluorobenzyl amines, as well as in the study of the effects of compounds on the body. It has also been used in the study of the effects of drugs on the body and in the study of the effects of environmental pollutants on the body.

properties

IUPAC Name

4-(4-fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-15(20)11-6-8(3-5-12(11)16)10-4-2-9(14(18)19)7-13(10)17/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPSIHMLMMOECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691551
Record name 4'-Fluoro-2-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-methoxycarbonylphenyl)-3-hydroxybenzoic acid

CAS RN

1261893-24-6
Record name 4'-Fluoro-2-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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